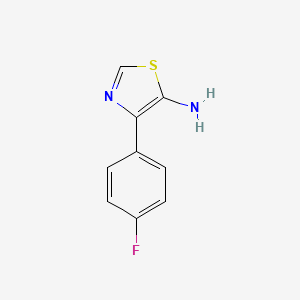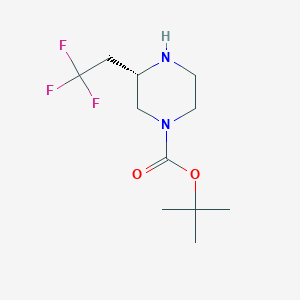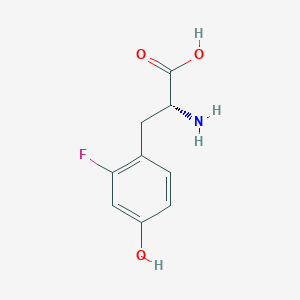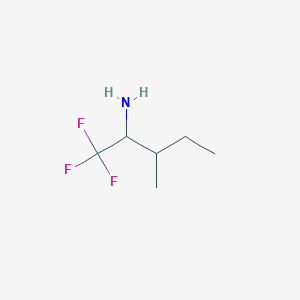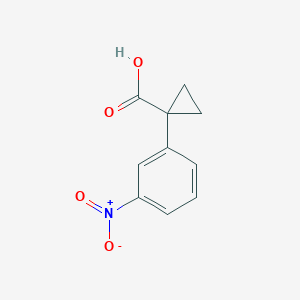
(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroethyl group imparts distinct chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and 2,2,2-trifluoroethyl bromide.
Nucleophilic Substitution: The ®-piperazine undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide in the presence of a base like potassium carbonate, leading to the formation of ®-3-(2,2,2-Trifluoro-ethyl)-piperazine.
Carboxylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the carboxylic acid tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, solvent selection, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Partially or fully reduced trifluoroethyl derivatives.
Substitution: New compounds with substituted functional groups replacing the trifluoroethyl group.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and metabolic disorders.
Bioconjugation: Utilized in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.
Industry:
Material Science: Explored for its use in the development of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- ®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid methyl ester
- ®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid ethyl ester
- ®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the carboxylic acid. The tert-butyl ester provides steric hindrance, potentially affecting the compound’s reactivity and stability compared to methyl, ethyl, or isopropyl esters.
- Chemical Properties: The tert-butyl ester may offer enhanced stability and resistance to hydrolysis, making it suitable for specific applications where prolonged stability is required.
- Applications: While all these compounds can serve as intermediates in synthesis, the choice of ester group can influence the compound’s solubility, reactivity, and suitability for different applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJSEJEYXGIBA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3365460.png)
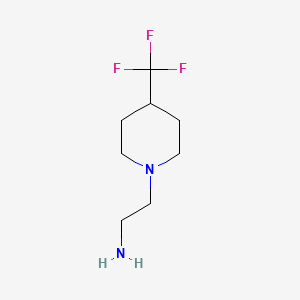
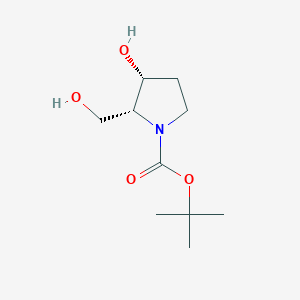
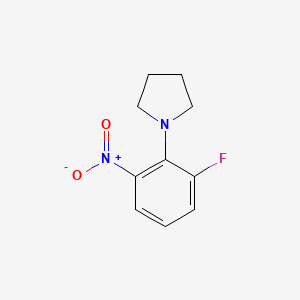
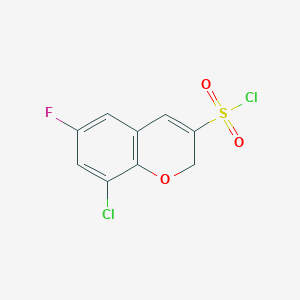
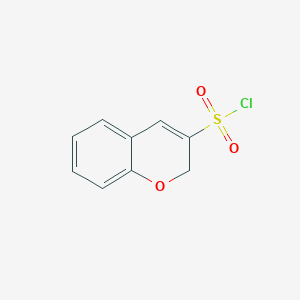
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile](/img/structure/B3365513.png)
![(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B3365517.png)
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B3365527.png)
